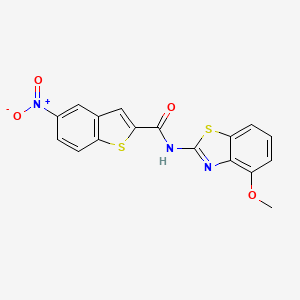
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical and Chemical Properties Analysis
This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and density. The chemical properties could include its acidity or basicity, its redox potential, and its reactivity with common reagents .Scientific Research Applications
Antioxidative and Antiproliferative Potential
One study presents the synthesis of a range of benzimidazole/benzothiazole-2-carboxamides, including compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, which were evaluated for their in vitro antiproliferative activity against human cancer cells and antioxidative capacity. The research found that compounds with trimethoxy substitution on benzimidazole-2-carboxamide exhibited promising antiproliferative activity, while trihydroxy substituted benzothiazole-2-carboxamides showed significant antioxidative potential, even more potent than the reference compound butylated hydroxytoluene (BHT) in both DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. The study suggests these compounds, due to their antioxidative activity in tumor cells, could be optimized further to develop more efficient antioxidants or antiproliferative agents (Cindrić et al., 2019).
Cell Adhesion Inhibition
Research has also extended to derivatives of benzothiazole-2-carboxamides that inhibit cell adhesion by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells. Such inhibition is crucial for decreasing the adherence of neutrophils to activated endothelial cells, which is a key process in inflammatory responses. PD 144795, a derivative, demonstrated oral activity in various models of inflammation, highlighting the potential of benzothiazole-2-carboxamides in anti-inflammatory therapies (Boschelli et al., 1995).
Synthesis and Reactivity
Other studies focus on the synthesis and reactivity of related compounds, exploring their potential in creating novel chemical entities with significant biological activities. For instance, the synthesis of dihydropyrimidine derivatives starting from benzaldehyde derivatives, including those with nitro and methoxy substituents, has been investigated for their potential antidiabetic activity through in vitro assays. This research underscores the versatility of benzothiazole-2-carboxamide derivatives in synthesizing compounds with varied biological activities (Lalpara et al., 2021).
Mechanism of Action
If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its binding to specific proteins, its effect on cellular processes, and any therapeutic effects.
Safety and Hazards
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-24-11-3-2-4-13-15(11)18-17(26-13)19-16(21)14-8-9-7-10(20(22)23)5-6-12(9)25-14/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSYVZXROZHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)
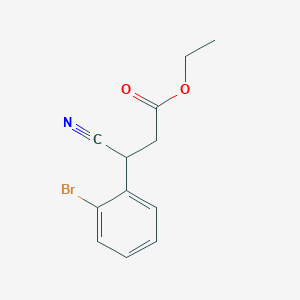
![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)
![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)
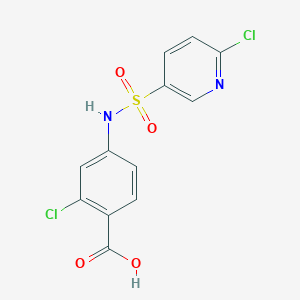

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)
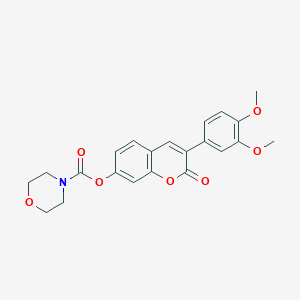
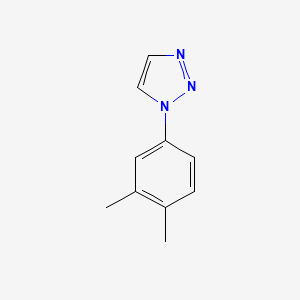
![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)
![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)
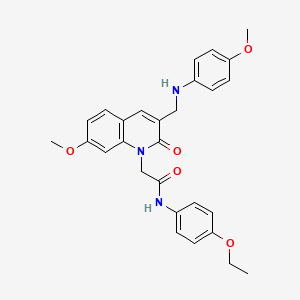
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)
